N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Inhibiting these enzymes can be a promising strategy for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the aromatic rings in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand protein kinase inhibition and its effects on cellular processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the active site of these enzymes, it prevents the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also act as protein kinase inhibitors and have been studied for their anticancer properties.
Uniqueness
N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases. This unique structure contributes to its potent anticancer activity and makes it a valuable candidate for further drug development .
Properties
Molecular Formula |
C20H19ClN6 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
6-N-benzyl-4-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-13-8-9-15(10-17(13)21)24-18-16-12-23-27(2)19(16)26-20(25-18)22-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
MMSNYNDUITWDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
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